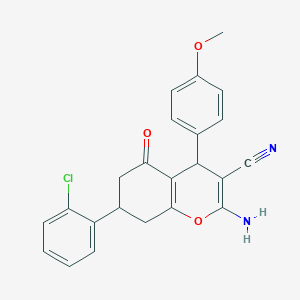
2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol, also known as DHIPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol is not well understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle progression and DNA replication. 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has also been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the suppression of viral replication. 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has also been shown to have antioxidant properties and to protect cells against oxidative stress.
実験室実験の利点と制限
2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has several advantages for lab experiments, including its ease of synthesis, its stability, and its versatility as a building block for the synthesis of various functional materials. However, 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the exploration of its potential applications in various fields, including drug discovery, material science, and organic synthesis. Additionally, the development of 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol-based fluorescent sensors and molecular switches could have significant implications for the development of new diagnostic tools and therapeutic agents.
合成法
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol involves the reaction of indole-3-acetaldehyde with D-glucose in the presence of a catalytic amount of hydrochloric acid. The reaction proceeds through a cascade process, leading to the formation of 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol. The yield of the reaction can be further increased by using a solvent system that promotes the reaction and by optimizing the reaction conditions.
科学的研究の応用
2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In material science, 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been used as a building block for the synthesis of various functional materials, including fluorescent sensors and molecular switches. In organic synthesis, 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been used as a chiral ligand for asymmetric catalysis.
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-10-7-18-13(12(17)11(10)16)14-6-5-8-3-1-2-4-9(8)14/h1-4,10-13,15-17H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONXTAXWONNPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3C(C(C(CO3)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydroindol-1-yl)oxane-3,4,5-triol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid](/img/structure/B4942170.png)
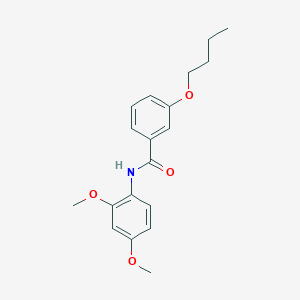
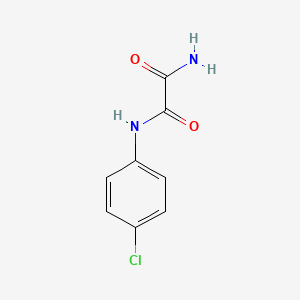
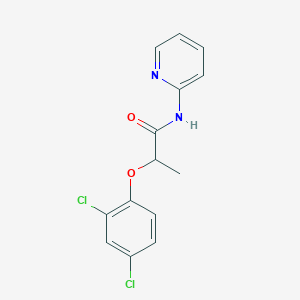
![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)

![oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid](/img/structure/B4942213.png)
![ethyl 2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4942214.png)

![7-bromo-3-{[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4942217.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4942223.png)
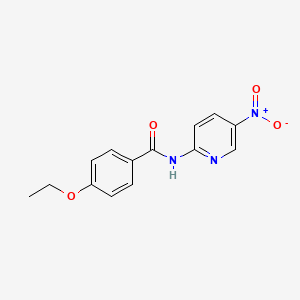
![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)
